Methyl glycylglycyl-L-alaninate
Description
Methyl glycylglycyl-L-alaninate is a synthetic tripeptide derivative consisting of glycine (Gly), glycine (Gly), and L-alanine (Ala), with a methyl ester group at the carboxyl terminus. This compound is structurally characterized by the sequence Gly-Gly-Ala-OCH₃. Its molecular formula is C₈H₁₅N₃O₅, and it belongs to the class of peptide esters.
Properties
Molecular Formula |
C8H15N3O4 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C8H15N3O4/c1-5(8(14)15-2)11-7(13)4-10-6(12)3-9/h5H,3-4,9H2,1-2H3,(H,10,12)(H,11,13)/t5-/m0/s1 |
InChI Key |
ZCRRYFHHDCGFOL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl glycylglycyl-L-alaninate can be synthesized through a series of peptide coupling reactions. One common method involves the use of protected amino acids and coupling agents such as carbodiimides. The general steps include:
Protection of Functional Groups: Protect the amino and carboxyl groups of the amino acids to prevent unwanted side reactions.
Coupling Reaction: Use a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds between the amino acids.
Deprotection: Remove the protecting groups to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often employed to ensure high purity and yield. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences


Key Observations :
- Peptide vs. Terpene Esters: this compound shares esterification with diterpene methyl esters (e.g., sandaracopimaric acid methyl ester), which enhances lipid solubility.
Stability and Reactivity
- Enzymatic Stability: The methyl ester group may confer resistance to carboxypeptidases, a feature observed in other peptide esters (e.g., methyl palmitate in plant resins) . Non-esterified peptides like glycyl-L-alanine are more susceptible to enzymatic hydrolysis .
- Thermal Stability: Methyl esters of amino acids (e.g., methyl isostearate) exhibit higher thermal stability than free acids, suggesting similar behavior for this compound .
Analytical Profiles
Table 2: Chromatographic and Spectroscopic Data (Inferred from Analogs)
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